molecular formula C11H15NO2 B3344504 4-methoxy-N-propylbenzamide CAS No. 7464-43-9

4-methoxy-N-propylbenzamide

Cat. No.: B3344504
CAS No.: 7464-43-9
M. Wt: 193.24 g/mol
InChI Key: DCTXOCAIFUZKRH-UHFFFAOYSA-N
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Description

4-Methoxy-N-propylbenzamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis. As a member of the N-benzamide family, it serves as a valuable building block for the development of novel bioactive molecules. Research into structurally similar compounds has demonstrated a range of promising pharmacological activities. Notably, N-phenylbenzamide derivatives, which share a common benzamide core, have been investigated for their broad-spectrum antiviral properties. For instance, certain derivatives have been shown to exhibit potent activity against the Hepatitis B Virus (HBV), including wild-type and drug-resistant strains, by potentially increasing intracellular levels of the host defense factor APOBEC3G (A3G) . This mechanism of action is distinct from current nucleos(t)ide analogues, suggesting potential for overcoming drug resistance . Other related compounds, such as 4-methoxy-N-methylbenzamide, are well-documented as important intermediates in organic synthesis . This product is provided for research purposes such as chemical synthesis, biological screening, and the development of new therapeutic agents. It is strictly for use in laboratory settings. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-12-11(13)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTXOCAIFUZKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323450
Record name 4-Methoxy-N-propylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-43-9
Record name NSC404043
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy N Propylbenzamide and Analogues

Established Synthetic Routes to 4-methoxy-N-propylbenzamide

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the formation of an amide bond between a 4-methoxybenzoyl derivative and propylamine (B44156).

Amidation Reactions from 4-Methoxybenzoyl Chloride and Propylamine

A traditional and widely used method for synthesizing this compound is the reaction of 4-methoxybenzoyl chloride with propylamine. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. chemguide.co.uk Anhydrous conditions are often preferred to prevent hydrolysis of the acyl chloride.

Direct Amidation Strategies and Optimization

Direct amidation involves the coupling of a carboxylic acid, in this case, 4-methoxybenzoic acid, directly with an amine, propylamine, without prior activation to an acyl chloride. researchgate.netnih.gov This approach is often considered more environmentally friendly as it avoids the use of halogenating agents like thionyl chloride. diva-portal.org

Various coupling reagents have been developed to facilitate this transformation. researchgate.net These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. Common examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov The use of boronic acid catalysts and borate (B1201080) esters, such as B(OCH2CF3)3, has also been reported for direct amidation, offering a metal-free alternative. acs.orgucl.ac.uk

Optimization of direct amidation reactions often involves screening different solvents, temperatures, and catalyst loadings to maximize yield and minimize side reactions. researchgate.netnih.gov For instance, a study on the direct amidation of phenylacetic acid derivatives found that the choice of solvent and catalyst concentration significantly impacted the reaction outcome. nih.gov Another study reported the use of titanium(IV) chloride (TiCl4) in pyridine (B92270) at 85°C for the direct condensation of a range of carboxylic acids and amines, yielding this compound in 78% yield. nih.govd-nb.info

Table 1: Comparison of Direct Amidation Methods for Benzamide (B126) Synthesis

Coupling Reagent/CatalystConditionsAdvantagesLimitations
DCC/DMAPModerate temperature, various solventsLow costRequires multi-step purification
EDC/HOBtAqueous or organic solventsGood for electron-deficient aminesCan be expensive
HATU/DIPEARoom temperature, DMFHigh yieldsReagent is costly
TiCl4/Pyridine85°CGood yields for various substratesRequires specific solvent system
B(OCH2CF3)3Acetonitrile, room temperatureMetal-free, simple workupNot universally applicable

Advanced Coupling Reactions for Benzamide Formation

Modern synthetic chemistry has introduced several advanced coupling reactions for the formation of benzamides. These methods often offer higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional approaches.

One such method is the palladium-catalyzed cross-coupling of aryl halides with isocyanides. organic-chemistry.org Another innovative approach involves the rhodium-catalyzed coupling of arylboroxines with carbamates, which allows for the direct conversion of protected amines into amides. organic-chemistry.org This method is notable for its tolerance of various functional groups. organic-chemistry.org Additionally, oxidative amidation reactions, which can utilize starting materials like aldehydes or benzylamines, provide alternative routes to benzamides. researchgate.net For example, a system using tert-butyl hydroperoxide (TBHP) as an oxidant with a zinc oxide-nickel oxide catalyst has been shown to be effective. researchgate.net

Derivatization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified through various derivatization strategies to create a library of related compounds. These modifications can be targeted at the amide nitrogen or the aromatic ring.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the amide nitrogen of this compound can be replaced with alkyl or acyl groups. N-alkylation can be achieved through reactions with alkyl halides in the presence of a base. google.com Reductive amination, involving the reaction with an aldehyde followed by reduction, is another common method for N-alkylation. google.com For instance, N-alkylation of anilines with alcohols can be achieved using metal-organic framework-derived catalysts. researchgate.net

N-acylation involves the introduction of an acyl group onto the amide nitrogen. This can be accomplished by reacting the benzamide with an acyl chloride or anhydride. Organic photoredox catalysis has been used for the dealkylation and subsequent acylation of tertiary amines to form amides. rsc.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Benzamides

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl-N-propylbenzamide google.com
N-AlkylationAldehyde, Reducing agentN-Alkyl-N-propylbenzamide google.com
N-AcylationAcyl chloride, BaseN-Acyl-N-propylbenzamide rsc.org

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wvu.edu The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wvu.edulibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. libretexts.org However, since the para position is already occupied by the amide group, substitution will primarily occur at the ortho positions (C2 and C6). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.org The methoxy group is electron-donating, making the benzene ring of this compound generally unreactive towards nucleophilic attack. However, if other electron-withdrawing substituents were present on the ring, SNAr could become a viable derivatization strategy. wikipedia.org

Regioselective Functionalization of Benzamide Derivatives

The selective functionalization of specific positions on the benzamide scaffold is a critical aspect of synthesizing analogues of this compound. This allows for the introduction of various substituents at desired locations on the aromatic ring, which can significantly influence the molecule's properties. Researchers have developed several strategies to achieve high regioselectivity in the modification of benzamide derivatives.

One prominent strategy involves directed ortho-metalation, where a directing group, often the amide functionality itself, guides the deprotonation and subsequent functionalization to the ortho position. While effective for ortho-substitution, achieving functionalization at the meta and para positions has historically been more challenging due to the lack of direct electronic activation. rsc.org

However, recent advancements have enabled the regioselective functionalization of more distant C-H bonds. rsc.org For instance, transition metal-catalyzed reactions have shown promise in achieving remote C(sp²)–H/C(sp³)–H functionalization. rsc.org A notable example is the use of a ruthenium catalyst for the site-selective coupling of remote C-H bonds. rsc.org Furthermore, photocatalytic methods are emerging as a powerful tool for regioselective C-H bond functionalization under mild conditions, offering pathways to ortho, meta, and para-substituted benzamide derivatives. rsc.orgresearchgate.net These photocatalytic strategies can be guided by either directing groups or by controlling the substrate's electronic and steric properties to favor a specific position. rsc.org

A specific example of regioselective derivatization is the functionalization of a tribrominated atropisomeric benzamide scaffold. nih.govacs.org In this case, sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions were employed with high regioselectivity and retention of enantiomeric purity. nih.govacs.org This allowed for the creation of a library of homochiral benzamides with diverse functional groups. nih.govacs.org The process involved first an enantioselective bromination catalyzed by a small peptide, followed by regioselective transformations. nih.gov For example, a lithium-halogen exchange at the ortho-bromide proximal to an ether moiety was achieved using n-butyllithium, which could then be trapped by various electrophiles. nih.gov

Another innovative approach for para-C–H functionalization utilizes an umpolung method on arylhydroxylamines. pku.edu.cn This technique involves a polarity inversion sequence, enabling the introduction of O- and S-nucleophiles at the para-position of anilide derivatives with excellent selectivity. pku.edu.cn While not directly on a pre-formed benzamide, this method provides a route to para-functionalized anilide precursors that can be subsequently converted to the corresponding benzamides.

The table below summarizes different regioselective functionalization methods applicable to benzamide derivatives.

Method Target Position Key Reagents/Catalysts Key Features Reference
Directed ortho-MetalationOrthoOrganolithium reagentsUtilizes the amide group as a directing group. rsc.org
Pd-catalyzed Cross-Coupling & Lithium-Halogen ExchangeOrthoPd catalysts, n-BuLiHigh regioselectivity on polyhalogenated substrates. nih.govacs.org
Ru-catalyzed Remote C-H FunctionalizationMeta[RuX₂(p-cymene)]₂Enables functionalization of distant C-H bonds. rsc.org
Photocatalytic C-H FunctionalizationOrtho, Meta, ParaPhotocatalysts (transition metal or organic)Mild reaction conditions, tunable selectivity. rsc.orgresearchgate.net
Umpolung of ArylhydroxylaminesParaFluorosulfuryl imidazolium (B1220033) triflatesMetal- and oxidant-free, high para-selectivity. pku.edu.cn

Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where stereochemistry plays a crucial role in their potential applications, requires sophisticated stereoselective and asymmetric methodologies. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single or predominant stereoisomer.

One significant area of focus is the creation of axially chiral benzamides. acs.orgresearchgate.net These molecules possess a chiral axis due to restricted rotation around a single bond. An effective method for their asymmetric synthesis involves the enantiotopic lithiation of prochiral arene chromium complexes. acs.org In this process, a chiral lithium amide base is used to selectively deprotonate one of two prochiral benzylic methyl groups on an N,N-diethyl 2,6-dimethylbenzamide (B3022000) chromium complex. acs.org Subsequent reaction with an electrophile and removal of the chromium complex yields enantiomerically enriched, axially chiral benzamides. acs.org

Another strategy for synthesizing chiral benzamide derivatives is through the use of chiral auxiliaries. This approach involves attaching a chiral molecule to the starting material to guide the stereochemical outcome of a subsequent reaction. For instance, α-methylbenzylamine-type chiral auxiliaries have been successfully used in the synthesis of enantioenriched 3-substituted isoindolinones, which are bicyclic lactams derived from benzamides. beilstein-journals.org The synthesis starts with the coupling of functionalized benzoic acids with a chiral primary amine to form parent chiral amides. beilstein-journals.org An intramolecular aza-Michael reaction, often catalyzed by a phase-transfer catalyst like a cinchoninium salt, then proceeds with high diastereoselectivity. beilstein-journals.org The chiral auxiliary can be removed in a later step to yield the final chiral product. beilstein-journals.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral benzamide analogues. For example, the enantioselective desymmetrization of N-Cbz-glutarimides, a type of cyclic diamide, can be achieved using chiral N-heterocyclic carbene (NHC) catalysts. frontiersin.org This reaction proceeds via the enantioselective cleavage of an imide C-N bond, leading to chiral glutarate-N-Cbz-amides. frontiersin.org Furthermore, chiral phosphoric acids have been employed as bifunctional catalysts in cascade reactions to synthesize isoindolinones with both N-N axial and central chirality. researchgate.net

The development of stereoselective methods also extends to the synthesis of complex natural product analogues. For example, a new asymmetric epoxidation methodology has been utilized for the stereoselective synthesis of bengamide E and its analogues. acs.org This involved the reaction of a chiral sulfur ylide with an aldehyde to produce an epoxy amide with high stereocontrol. acs.org

The table below provides an overview of various stereoselective and asymmetric synthesis approaches for chiral benzamide analogues.

Method Type of Chirality Key Reagents/Catalysts Key Features Reference
Enantiotopic LithiationAxialChiral lithium amide base, Arene chromium complexesHigh optical purity of axially chiral benzamides. acs.org
Chiral Auxiliary Directed SynthesisCentralChiral amines (e.g., α-methylbenzylamine), Phase-transfer catalystsDiastereoselective formation of cyclic benzamide derivatives. beilstein-journals.org
Organocatalysis (NHC)CentralChiral N-heterocyclic carbene (NHC) catalystsEnantioselective desymmetrization of cyclic imides. frontiersin.org
Organocatalysis (Chiral Phosphoric Acid)Axial and CentralChiral phosphoric acidsDiastereoselective and enantioselective synthesis of isoindolinones. researchgate.net
Asymmetric EpoxidationCentralChiral sulfur ylidesStereoselective formation of epoxy amides. acs.org

Green Chemistry Approaches in Benzamide Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for benzamides, including this compound and its analogues. These approaches focus on developing more environmentally benign and efficient methods by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A significant advancement in the green synthesis of benzamides is the use of solvent-free reaction conditions. tandfonline.comtandfonline.comeurjchem.comresearchgate.net For instance, a clean and eco-friendly pathway for the N-benzoylation of amines has been developed using vinyl benzoate (B1203000) as the acylating agent without the need for a solvent or an activator. tandfonline.comtandfonline.com The reactions are often carried out at room temperature with magnetic stirring, and the pure benzamide products can be isolated through simple crystallization. tandfonline.comtandfonline.com This method has been applied to a wide range of amines, including aliphatic, cyclic, aromatic, and benzylic primary amines, as well as diamines and amino alcohols. tandfonline.com Similarly, a solvent-free protocol has been reported for the synthesis of dibenzoazepine benzamide analogues, which avoids the use of hazardous and toxic solvents common in previous methods. eurjchem.comresearchgate.net

Another green strategy involves the use of environmentally friendly catalysts and reaction media. Recyclable Keggin-type heteropolyacids have been employed as efficient catalysts for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. mdpi.com These reactions are conducted under solvent-free conditions and can be accelerated using microwave irradiation, which significantly reduces reaction times. mdpi.com The use of deep eutectic solvents (DESs) as a sustainable reaction medium is also gaining traction. researchgate.net For example, a protocol for the metalation/anionic Fries rearrangement of O-aryl carbamates to produce salicylamide (B354443) derivatives has been developed using a lithium amide in a DES under ambient conditions. researchgate.net

Metal-free synthesis protocols are also a key aspect of green chemistry in benzamide synthesis. An iodine-mediated domino protocol allows for the synthesis of benzamides from ethylarenes via sp3 C-H functionalization. organic-chemistry.org This method uses iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant, avoiding the need for metal catalysts and harsh reagents. organic-chemistry.org The reaction proceeds through a triiodomethyl ketone intermediate followed by nucleophilic substitution with aqueous ammonia, offering good to excellent yields for a broad range of substrates. organic-chemistry.org

Furthermore, multicomponent reactions represent an atom-economical approach to benzamide synthesis. A three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives has been developed for the efficient synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. nih.gov This method features a simple workup and easy separation of the product. nih.gov

The table below summarizes various green chemistry approaches for the synthesis of benzamides.

Approach Key Features Examples of Reagents/Conditions Reference
Solvent-Free SynthesisAvoids the use of hazardous solvents, simplifies product isolation.Neat reaction mixtures, use of vinyl benzoate, microwave irradiation. tandfonline.comtandfonline.comeurjchem.comresearchgate.netmdpi.com
Green CatalysisUtilizes recyclable and environmentally benign catalysts.Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀·13H₂O). mdpi.com
Sustainable Reaction MediaEmploys non-toxic and biodegradable solvents or solvent systems.Deep Eutectic Solvents (DESs). researchgate.net
Metal-Free SynthesisEliminates the use of potentially toxic and expensive metal catalysts.Iodine-mediated reactions with TBHP as an oxidant. organic-chemistry.org
Multicomponent ReactionsIncreases atom economy by combining multiple starting materials in a single step.Isatoic anhydride, primary amines, and 2-bromoacetophenones. nih.gov
Use of Greener ReagentsEmploys less hazardous and more sustainable acylating agents.Enol esters like vinyl benzoate. tandfonline.comtandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-methoxy-N-propylbenzamide

NMR spectroscopy serves as a primary tool for the structural determination of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides a clear map of the proton environments in this compound. The aromatic protons on the benzene (B151609) ring are split into two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons on the N-propyl chain exhibit predictable splitting patterns and chemical shifts, corresponding to their positions relative to the electron-withdrawing amide group. A broad singlet for the amide (N-H) proton is also a key diagnostic feature. unical.itsnu.ac.kr

Experimental data recorded in chloroform-d (B32938) (CDCl₃) shows characteristic signals for each proton group. The two aromatic protons adjacent to the carbonyl group appear downfield around δ 7.72-7.76 ppm, while the two protons adjacent to the methoxy (B1213986) group appear upfield around δ 6.86-6.87 ppm. unical.itsnu.ac.kr The methoxy group itself presents as a sharp singlet at approximately δ 3.80-3.81 ppm. snu.ac.kr The protons of the propyl group are observed as a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a quartet or triplet of doublets for the methylene group attached to the nitrogen. uni-marburg.de

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around δ 167.7 ppm. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group (C-OCH₃) appearing at a high field (around δ 162.2 ppm) and the carbon attached to the carbonyl group (C-C=O) at a lower field (around δ 126.5 ppm). The methoxy carbon itself gives a signal at approximately δ 55.4 ppm. The carbons of the N-propyl group are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

While 1D NMR provides foundational data, 2D NMR experiments are essential for the complete and unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the connectivity of protons within the N-propyl group. Cross-peaks would be observed between the N-H proton and the adjacent N-CH₂ protons, between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the terminal -CH₃ protons. It would also show correlation between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the methoxy group to its carbon signal, and each proton signal in the aromatic ring and the propyl chain to its corresponding carbon signal, confirming their direct one-bond (¹J_CH) connectivity.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.

The IR spectrum of a secondary amide like this compound is dominated by characteristic absorptions. The N-H stretching vibration typically appears as a strong, and often broad, band in the region of 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a very strong and sharp absorption expected around 1630-1650 cm⁻¹. For a related compound, trans-N-[2-(dimethylamino)cyclohexyl]-4-methoxybenzamide, these bands are observed at 3300 cm⁻¹ (N-H) and 1625 cm⁻¹ (C=O). The amide II band, arising from N-H bending and C-N stretching, appears near 1540 cm⁻¹.

The methoxy group also provides distinct signals. The C-H stretching vibrations of the methoxy group are typically found just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are strong and appear in the fingerprint region, generally around 1250 cm⁻¹ and 1025 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations of the aromatic ring often produce strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

In the solid state and in concentrated solutions, secondary amides like this compound readily form intermolecular hydrogen bonds. The primary interaction is between the amide N-H group (as the hydrogen bond donor) and the carbonyl oxygen (C=O) of a neighboring molecule (as the acceptor), forming chains or dimeric structures.

This hydrogen bonding has a pronounced effect on the IR spectrum. Compared to a free, non-hydrogen-bonded N-H group (which would absorb sharply around 3400-3500 cm⁻¹ in a very dilute solution), the intermolecularly bonded N-H stretching vibration is shifted to a lower frequency (ca. 3300 cm⁻¹) and becomes significantly broader. This broadening and shifting is a classic spectroscopic indicator of hydrogen bond formation. The position of the Amide I (C=O) band can also be slightly lowered upon hydrogen bonding, as the interaction weakens the C=O double bond.

Mass Spectrometry (MS) and Tandem MS for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry provides critical information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 193, corresponding to its molecular weight. d-nb.infonih.gov The fragmentation of the molecular ion is predictable and follows established patterns for amides and aromatic compounds. The most prominent peak in the spectrum, known as the base peak, is observed at m/z 135. d-nb.infonih.gov This peak arises from the cleavage of the bond between the carbonyl carbon and the nitrogen atom, resulting in the formation of a stable acylium ion, [CH₃OC₆H₄CO]⁺. libretexts.org

Further fragmentation of the molecular ion can occur through various pathways. One such pathway involves the loss of a propyl radical (•C₃H₇), leading to an ion at m/z 150. d-nb.infonih.gov Another characteristic fragmentation pattern for compounds containing a propyl group is the loss of an ethene molecule (C₂H₄) via a McLafferty rearrangement, which would result in a fragment ion at m/z 151. libretexts.org The fragmentation of the n-propylbenzene moiety can also lead to characteristic ions, such as the tropylium (B1234903) ion at m/z 91, although this is less prominent in the presence of the electron-donating methoxy group. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed for a more detailed analysis of the fragmentation pathways. By selecting a specific parent ion (e.g., the molecular ion at m/z 193) and subjecting it to collision-induced dissociation (CID), a spectrum of daughter ions is produced. This technique allows for the confirmation of the proposed fragmentation mechanisms and provides a higher degree of confidence in the structural assignment. For instance, the fragmentation of the m/z 135 ion would show the loss of carbon monoxide (CO), resulting in a phenyl cation with a methoxy group at m/z 107. d-nb.infonih.gov

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonRelative Intensity
193[M]⁺Low
151[M - C₃H₆]⁺Moderate
135[CH₃OC₆H₄CO]⁺100% (Base Peak)
107[CH₃OC₆H₄]⁺Moderate
92[C₆H₄O]⁺Low
77[C₆H₅]⁺Low

Data inferred from related compound fragmentation patterns and general principles of mass spectrometry. d-nb.infonih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions are of the π → π* type.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the substituted benzene ring. The presence of the methoxy group (-OCH₃), an electron-donating group, and the N-propylbenzamide group, an electron-withdrawing group, influences the position and intensity of these absorption bands. Generally, substituted benzamides exhibit two main absorption bands in the UV region. niscpr.res.inscispace.com

The primary absorption band, often referred to as the E-band, is typically observed at shorter wavelengths (around 200-230 nm) and is due to a π → π* transition of the entire conjugated system. The secondary band, or B-band, appears at longer wavelengths (around 250-290 nm) and is also a π → π* transition but is more sensitive to substituent effects. up.ac.za

Table 2: Expected UV-Vis Absorption Data for this compound

Absorption BandWavelength (λmax) Range (nm)Type of Transition
Primary (E-band)220 - 240π → π
Secondary (B-band)270 - 290π → π

Data estimated based on the UV-Vis spectra of related substituted benzamides. niscpr.res.inscispace.comup.ac.za

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the reviewed literature, a detailed analysis can be inferred from the crystal structures of closely related compounds, such as 4-methoxy-N-phenylbenzamide and other substituted benzamides. nih.govresearchgate.net

Based on the crystal structures of similar benzamide (B126) derivatives, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. nih.govresearchgate.netnih.gov For example, 4-methoxy-N-phenylbenzamide crystallizes in the triclinic system with the space group P-1. nih.gov The specific crystal system and space group for this compound would be determined by the symmetry of its unit cell.

Table 3: Crystallographic Data for the Related Compound 4-methoxy-N-phenylbenzamide

ParameterValue nih.gov
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.308 (3)
b (Å)7.709 (4)
c (Å)14.109 (7)
α (°)96.911 (8)
β (°)99.210 (8)
γ (°)90.511 (9)
Volume (ų)565.5 (5)
Z2

The propyl chain is flexible and can adopt different conformations. It is likely to be in a stable, extended conformation to minimize steric hindrance. The methoxy group is generally found to be nearly coplanar with the benzene ring, which maximizes π-conjugation. nih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are crucial for forming robust supramolecular structures.

It is highly probable that molecules of this compound will be linked by N-H···O hydrogen bonds, forming chains or dimeric motifs. nih.govnih.govevitachem.com These hydrogen bonds are a recurring feature in the crystal structures of primary and secondary amides.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While there are no specific reports on the polymorphism of this compound, it is a phenomenon that can be anticipated for flexible molecules that can adopt different conformations and packing arrangements. nih.gov

The existence of different conformers in the gas phase or in solution could lead to the crystallization of different polymorphs under varying conditions (e.g., solvent, temperature, cooling rate). Crystallization engineering, the rational design of crystal structures with desired properties, could potentially be applied to control the crystallization of this compound to obtain a specific polymorphic form. This would involve a systematic study of crystallization conditions and their impact on the resulting crystal structure.

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Propylbenzamide

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the electronic structure calculation of molecules. DFT methods are employed to elucidate a range of properties of 4-methoxy-N-propylbenzamide, from its stable geometric configuration to its electronic and vibrational characteristics.

Geometry Optimization and Energetic Stability

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC(ar)-C(O)~1.50 Å
C=O~1.23 Å
C(O)-N~1.36 Å
N-C(propyl)~1.46 Å
C(ar)-O~1.37 Å
O-C(methyl)~1.43 Å
Bond AngleC(ar)-C(O)-N~118°
O=C(O)-N~122°
C(O)-N-C(propyl)~121°
Dihedral AngleC(ar)-C(ar)-C(O)-N~25°
C(ar)-O-C(methyl)-H~0° or 180°

Note: The values in this table are illustrative and based on general results for similar compounds. Actual values would require specific calculations for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netyoutube.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the aromatic ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. physchemres.orgnih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound (Calculated using DFT/B3LYP)

ParameterSymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2
HOMO-LUMO Energy GapΔE5.3
Ionization Potential (approx.)I ≈ -EHOMO6.5
Electron Affinity (approx.)A ≈ -ELUMO1.2
Global Hardnessη = (I-A)/22.65
Chemical Potentialµ = -(I+A)/2-3.85
Electrophilicity Indexω = µ²/2η2.80

Note: These values are for illustrative purposes and would need to be confirmed by specific calculations for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. mdpi.commdpi.com By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions (stretching, bending, etc.) can be made. researchgate.net

For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, N-H stretching (if present, though in this N-propyl substituted case, it is absent), C-N stretching, aromatic C-H stretching, and vibrations associated with the methoxy (B1213986) and propyl groups. Theoretical calculations can help to resolve ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational dynamics. nih.govresearchgate.net

Table 3: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Calculated using DFT/B3LYP)

Vibrational ModeFunctional GroupIllustrative Calculated Frequency (cm⁻¹)
C=O StretchAmide~1650
C-N StretchAmide~1380
Aromatic C=C StretchBenzene Ring~1600, 1580, 1500
Asymmetric C-O-C StretchMethoxy~1250
Symmetric C-O-C StretchMethoxy~1030
CH₂ ScissoringPropyl Chain~1460
Aromatic C-H StretchBenzene Ring~3050-3100
Aliphatic C-H StretchPropyl & Methyl~2850-2980

Note: These frequencies are illustrative and are typically scaled to improve agreement with experimental data.

Reactivity Indices and Fukui Functions

DFT provides a framework for calculating various reactivity descriptors that quantify the chemical behavior of a molecule. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. irjweb.com These functions are derived from the change in electron density as an electron is added to or removed from the system.

By analyzing the Fukui functions for this compound, one could predict which atoms are most susceptible to attack. For example, the oxygen atom of the carbonyl group and the nitrogen atom are likely sites for electrophilic attack, while the carbonyl carbon might be a primary site for nucleophilic attack. These theoretical predictions are invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes their positions and velocities as a function of time.

Conformational Landscape and Flexibility Analysis

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. rsc.org The presence of the propyl chain and the rotatable bonds within the molecule (e.g., the C(O)-N bond and the C(ar)-C(O) bond) allow for a variety of conformations. MD simulations can sample these different conformations and determine their relative populations, providing a detailed picture of the molecule's flexibility.

Analysis of the MD trajectory can reveal the preferred orientations of the propyl group and the dynamics of its movement. This information is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and flexibility can play a significant role in molecular recognition processes.

Solvent Effects on Molecular Conformation and Interactions

The conformation of this compound, particularly the dihedral angles between the phenyl ring and the amide group, is influenced by its surrounding environment. The effects of different solvents on the molecule's structure and vibrational spectra can be investigated computationally using methods like the self-consistent reaction field (SCRF) theory. nih.gov This approach models the solvent as a continuous medium characterized by its dielectric constant. primescholars.com

Studies on similar amide compounds show that moving from the gas phase to a polar solvent medium leads to changes in molecular geometry and vibrational frequencies. nih.gov This is attributed to the increased significance of the dipolar resonance structure of the amide group in more polar environments. nih.gov For this compound, it is expected that polar solvents like water or methanol (B129727) would stabilize conformations that enhance the molecule's dipole moment. mdpi.com Quantum chemistry computations on benzamide (B126) have shown a high affinity for polar aprotic solvents like DMSO and DMF, and also for protic solvents like methanol, which can form two-center hydrogen bonds with the amide group. mdpi.com The choice of solvent, therefore, is a critical factor in determining the energetically favorable conformations and the nature of intermolecular interactions. acs.orgmdpi.com

Table 1: Conceptual Influence of Solvent Polarity on Key Dihedral Angles of this compound

Dihedral AngleGas Phase (ε≈1)Aprotic Solvent (e.g., Chloroform, ε≈4.8)Polar Solvent (e.g., Water, ε≈80)Rationale
Phenyl-CarbonylPlanar / Near-PlanarSlight Increase in TorsionIncreased TorsionStabilization of dipolar resonance structures in polar solvents can alter electron distribution and steric hindrance. nih.gov
Amide Bond (C-N)~180° (trans)~180° (trans)~180° (trans)The trans configuration of the amide bond is generally energetically favored.

Note: This table is illustrative, based on theoretical principles of solvent effects on related amide structures.

Dynamical Nature of Intermolecular Hydrogen Bonds

The intermolecular hydrogen bonds, primarily the N-H···O bond formed between two this compound molecules, are not static. Their dynamic nature can be profoundly explored using advanced computational methods such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD). mdpi.comnih.gov These ab initio simulation techniques allow for the study of the time evolution of the hydrogen bridge and the inclusion of nuclear quantum effects, which are significant for light atoms like hydrogen. mdpi.comwikipedia.orgnih.gov

Investigations on related benzamide structures using CPMD have shown that the bridged protons are mostly localized on the donor (nitrogen) side, but proton transfer phenomena can also be observed. mdpi.comnih.gov PIMD simulations further reveal that including quantum effects can lead to a decrease in the N···O interatomic distance while elongating the N-H covalent bond, which enhances proton sharing. mdpi.comnih.gov These simulations provide a detailed picture of the hydrogen bond's dynamics, moving beyond a simple static description to a more accurate representation of its fluctuating nature at finite temperatures. semanticscholar.orgnih.govrsc.orgarxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. Density Functional Theory (DFT) is a common method for predicting both NMR chemical shifts and IR vibrational frequencies. esisresearch.orgacadpubl.eu For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed. nih.gov Recent advancements even combine DFT calculations with machine learning models to achieve higher accuracy, reducing deviations from experimental values. nih.gov

For this compound, DFT calculations can provide a theoretical vibrational spectrum. Key IR frequencies, such as the N-H stretch, C=O stretch, and aromatic C-H stretches, can be assigned. esisresearch.org A red-shift in the calculated N-H stretching wavenumber compared to experimental values can indicate the weakening of the N-H bond due to hydrogen bonding. esisresearch.org Similarly, ¹H and ¹³C NMR chemical shifts can be computed to help assign signals in an experimental spectrum. idc-online.combas.bgyoutube.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound using DFT

ParameterNucleus/BondPredicted ValueMethod
NMR Chemical Shift ¹H (Amide N-H)6.5 - 8.5 ppmDFT/GIAO nih.gov
¹³C (Carbonyl C=O)165 - 175 ppmDFT/GIAO nih.gov
¹H (Methoxy -OCH₃)3.7 - 3.9 ppmDFT/GIAO nih.gov
IR Frequency N-H Stretch3300 - 3500 cm⁻¹B3LYP/6-31G(d) esisresearch.org
C=O Stretch1630 - 1680 cm⁻¹B3LYP/6-31G(d) esisresearch.org
C-O-C Stretch1240 - 1260 cm⁻¹B3LYP/6-31G(d) researchgate.net

Note: These values are illustrative and represent typical ranges for the functional groups in a benzamide structure based on computational studies of related molecules.

Molecular Docking and Binding Affinity Predictions (for theoretical interaction mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to theoretically explore its interaction with various protein targets, such as enzymes or receptors. nih.gov This is a crucial step in computational drug design, helping to identify potential biological activities. nih.gov

Using software like AutoDock, the ligand (this compound) can be placed into the binding site of a target protein, and its binding affinity is estimated by a scoring function, often reported in kcal/mol. nih.gov These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed for a more accurate prediction of binding free energies. acs.org While these are theoretical predictions, they provide valuable hypotheses about potential mechanisms of action. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosine Kinasee.g., 1T46 (Abl)-7.8GLU-286, MET-318 (H-Bonds with amide)
Cyclooxygenase-2e.g., 5IKR-8.2ARG-120 (H-Bond with carbonyl), VAL-523 (Hydrophobic)
Estrogen Receptore.g., 3ERT-7.5LEU-387, PHE-404 (Hydrophobic with phenyl ring)

Note: This table is for illustrative purposes only to demonstrate the type of data generated from molecular docking simulations. The targets and results are hypothetical.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful means to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which typically involves the reaction of a 4-methoxybenzoyl derivative with propylamine (B44156), DFT calculations can be used to elucidate the reaction pathway and model the transition states. nih.gov

This involves mapping the potential energy surface of the reaction. researchgate.net Key steps include locating the structures of the reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. youtube.com Computational studies on the formation of other amides have identified key transition states, such as one for the initial nucleophilic attack and a second for the subsequent proton transfer or leaving group departure. nih.govresearchgate.net Analyzing the energies of these states allows for the determination of the reaction's activation energy and rate-determining step, providing a detailed, atomistic understanding of how this compound is formed. acs.orgnih.gov

Reactivity Profiles and Mechanistic Studies

Amide Hydrolysis Kinetics and Mechanisms

The hydrolysis of the amide bond in 4-methoxy-N-propylbenzamide, which results in the formation of 4-methoxybenzoic acid and n-propylamine, can proceed under both acidic and basic conditions. The kinetics and mechanisms are influenced by the electronic properties of the substituents on both the acyl and nitrogen moieties.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comkhanacademy.org The nitrogen atom of an amide is generally not basic because its lone pair of electrons is delocalized through resonance with the carbonyl group. youtube.com The subsequent steps involve proton transfers and the eventual departure of the amine as a protonated species (n-propylammonium ion), which renders the reaction essentially irreversible. youtube.com

The general mechanism is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking oxygen to the nitrogen atom.

Elimination of the protonated amine (R-NH3+), a good leaving group.

Deprotonation of the resulting carbonyl group to yield the carboxylic acid.

The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents. The electron-donating methoxy (B1213986) group at the para position of the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzamide (B126).

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion (RNH-), which is a poor leaving group. Therefore, the second step is generally slow and often requires protonation of the nitrogen by a water molecule to facilitate the departure of the amine. Unlike base-mediated ester hydrolysis, the final step in amide hydrolysis is not as favorable due to the higher basicity of the leaving amine anion compared to an alkoxide. bham.ac.uk

The general mechanism involves:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the amide anion, which is subsequently protonated by water to form the amine.

The carboxylic acid formed is deprotonated under the basic conditions to yield a carboxylate salt.

The electron-donating methoxy group on the phenyl ring would be expected to decrease the rate of base-catalyzed hydrolysis by reducing the partial positive charge on the carbonyl carbon, thus making it less electrophilic. Conversely, the N-propyl group, being a weak electron-donating group, has a minor electronic influence on the reaction rate.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the methoxy group. The directing effects of the substituents on the ring determine the position of substitution.

The methoxy group (-OCH3) is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to its strong electron-donating resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). The resonance donation of the oxygen's lone pair of electrons increases the electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during the substitution at these positions. organicchemistrytutor.com

The N-propylcarboxamido group (-C(O)NHCH2CH2CH3) is generally considered a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects. However, in the case of this compound, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 3 and 5).

For example, in a reaction like nitration or halogenation, the major products would be 3-nitro-4-methoxy-N-propylbenzamide or 3-halo-4-methoxy-N-propylbenzamide. The para position relative to the methoxy group is already occupied by the amide functionality. Steric hindrance from the N-propylamido group might slightly influence the regioselectivity between the two equivalent ortho positions, but this effect is generally minimal for substitution at the meta-position relative to the amide.

Electrophilic Aromatic Substitution on this compound
Directing Group Effect
Methoxy (-OCH3)Activating, ortho, para-director libretexts.orgorganicchemistrytutor.com
N-propylcarboxamido (-CONHPr)Deactivating, meta-director
Predicted Outcome Substitution primarily at the positions ortho to the methoxy group.

Nucleophilic Attack on the Carbonyl Center

Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. bham.ac.uk This resonance reduces the electrophilicity of the carbonyl carbon. However, strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl group of amides.

In the case of this compound, the electron-donating methoxy group further reduces the electrophilicity of the carbonyl carbon, making it even less reactive towards nucleophiles compared to an unsubstituted benzamide. The N-propyl group does not significantly alter the reactivity of the carbonyl center in this context.

Nucleophilic addition to N-alkoxyamides has been shown to be a viable process, where the N-alkoxy group acts as a reactivity control element. rsc.org While this compound is not an N-alkoxyamide, this highlights that modifications to the amide nitrogen can influence reactivity. For this compound, reactions with highly reactive nucleophiles would likely require forcing conditions.

Metal-Catalyzed Transformations Involving this compound

The amide functionality in this compound can act as a directing group in various metal-catalyzed reactions, enabling functionalization at otherwise unreactive positions.

The amide group is a well-established directing group for the ortho-C-H activation of arenes, facilitated by transition metal catalysts such as rhodium, ruthenium, and palladium. nih.gov In this compound, the amide group can direct the metal catalyst to activate the C-H bonds at the 3- and 5-positions of the phenyl ring.

Rhodium(III)-catalyzed C-H activation of benzamides, including N-methoxybenzamides, has been utilized in oxidative cycloaddition reactions with alkynes to synthesize isoquinolones. nih.gov The proposed mechanism involves N-H metalation followed by ortho-C-H activation to form a rhodacycle intermediate, which then undergoes alkyne insertion. nih.gov A chiral CpRh(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones has also been developed. nih.gov

While this compound itself is not typically a substrate for cross-coupling reactions, its derivatives can be. For instance, if the aromatic ring were halogenated (e.g., 3-bromo-4-methoxy-N-propylbenzamide), the bromo-substituent could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. youtube.com

Furthermore, palladium-catalyzed cross-coupling reactions of N-alkoxyimidoyl halides have been demonstrated, showcasing the versatility of modified amide functionalities in such transformations. nih.gov

Annulation reactions involving the C-H activation of benzamides provide efficient routes to various heterocyclic structures. Ruthenium- and rhodium-catalyzed annulations of N-alkoxybenzamides and benzamides with alkynes and other coupling partners are prominent examples. nih.govrsc.org

For instance, ruthenium-catalyzed C-H activation/annulation of alkyne-tethered N-alkoxybenzamides has been developed to synthesize diverse products through a proposed Ru(II)-Ru(IV)-Ru(II) catalytic cycle. nih.govnih.gov Similarly, rhodium(III)-catalyzed annulations of N-methoxybenzamides with sulfoxonium ylides have been realized, where the ylide acts as a carbene precursor. rsc.org

Benzamides can also be used in the synthesis of quinazolin-4(1H)-ones through copper-mediated tandem C(sp2)–H amination and annulation with amidines. rsc.org These methodologies highlight the potential of the this compound scaffold in the construction of more complex, fused heterocyclic systems.

Metal-Catalyzed Transformations of Benzamide Derivatives
Reaction Type Catalyst/Reagents
C-H Activation/AnnulationRh(III), Ru(II) with alkynes, ylides
Cross-Coupling (of halo-derivatives)Pd(0) with boronic acids, amines, etc.
Annulation for Heterocycle SynthesisCu(I) with amidines

Photochemical Reactivity and Mechanism of Action

The photochemical reactivity of this compound is primarily characterized by the photo-Fries rearrangement, a process initiated by the absorption of ultraviolet light. This reaction transforms the initial amide into amino ketones through an intramolecular rearrangement. The mechanism is understood to proceed via a radical pathway following the excitation of the molecule to a higher energy state, typically the first singlet excited state (S₁).

Upon absorption of a photon, the this compound molecule is promoted to an excited state. From this state, the crucial step is the homolytic cleavage of the amide carbon-nitrogen (C–N) bond. This cleavage generates a geminate radical pair, consisting of a 4-methoxybenzoyl radical and a propylamino radical, which are held in close proximity by a "cage" of solvent molecules.

Within this solvent cage, the two radical species can recombine. The recombination can occur at the ortho or para positions of the aromatic ring relative to the methoxy group, leading to the formation of transient dienone intermediates. These intermediates then tautomerize to yield the final stable aromatic products: 2-amino-5-methoxy-N-propylbenzophenone (ortho product) and 4-amino-N-propylbenzophenone derivative (para product).

Excitation: The molecule absorbs UV radiation, promoting it to an excited electronic state (S₁).

Homolytic Cleavage: The excited molecule undergoes cleavage of the amide C–N bond, forming a caged radical pair.

Radical Recombination: The radical pair recombines within the solvent cage at the ortho or para positions of the benzene (B151609) ring.

Tautomerization: The resulting intermediates tautomerize to form the stable amino ketone products.

If the radicals escape the solvent cage, they can participate in other reactions, such as abstracting hydrogen atoms from the solvent, leading to the formation of byproducts like 4-methoxybenzaldehyde (B44291) and propylamine (B44156). The efficiency and selectivity of the photo-Fries rearrangement are thus highly dependent on the solvent environment, which influences the stability and lifetime of the caged radical pair. Studies on analogous N-substituted acetanilides have shown that constrained media, such as micelles, can significantly influence the mobility of the radical pair, thereby enhancing the selectivity for one product over others researchgate.net.

Influence of Substituents on Reaction Selectivity and Yield

The selectivity and yield of the photochemical rearrangement of this compound are significantly influenced by the electronic and steric properties of its substituents: the methoxy group on the benzene ring and the propyl group on the nitrogen atom.

The Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to its resonance effect (+R effect). This property has two major consequences for the photo-Fries rearrangement:

Activation of the Aromatic Ring: The electron-donating nature of the methoxy group increases the electron density of the benzene ring, particularly at the ortho and para positions. This activation makes the ring more susceptible to recombination with the electrophilic acyl radical, thereby facilitating the rearrangement.

Directing Effect: The increased electron density at the ortho and para positions directs the recombination of the radical pair to these sites. Consequently, the formation of 2-amino-5-methoxy and 4-amino-?-methoxy substituted products is favored over meta-substitution. This directing effect is a common principle in electrophilic aromatic substitutions and is observed in the radical recombination step of the photo-Fries reaction nih.govresearchgate.net.

The N-Propyl Group (-CH₂CH₂CH₃): The N-propyl group primarily exerts a steric influence on the reaction. While its electronic effect is weakly electron-donating through induction, its main role is in influencing the relative yields of the ortho and para products. The bulkiness of the propyl group can sterically hinder the approach of the benzoyl radical to the ortho positions, which are adjacent to the point of initial cleavage. As a result, recombination at the less sterically hindered para position is often favored, potentially leading to a higher yield of the para-rearranged product compared to the ortho product.

The following table presents data from a study on the nitration of various monosubstituted benzenes, which, while being an electrophilic substitution rather than a photochemical rearrangement, illustrates the powerful directing effects of different functional groups, including the activating, ortho-para directing nature of groups like -OH and -CH₃, analogous to the -OCH₃ group.

Table 1: Product distribution in the nitration of selected monosubstituted benzenes, illustrating the directing effects of various substituents. This serves as an analogy for the directing influence of the methoxy group in the photo-Fries rearrangement. Data is for nitration, not photolysis. nih.gov
Substituent (on Benzene Ring)Product Yield (%) - OrthoProduct Yield (%) - MetaProduct Yield (%) - ParaClassification
–OH50050Ortho- and Para-Directing Activator
–CH₃63334Ortho- and Para-Directing Activator
–Cl35164Ortho- and Para-Directing Deactivator
–NO₂7912Meta-Directing Deactivator

Molecular Interactions and Recognition Phenomena

Supramolecular Chemistry of 4-methoxy-N-propylbenzamide and its Derivatives

The arrangement of molecules in the solid state and in solution is dictated by a variety of intermolecular forces. In the case of this compound and its structural analogs, hydrogen bonding plays a pivotal role in forming extended, ordered structures.

In the solid state, benzamide (B126) derivatives, including those structurally similar to this compound, demonstrate predictable hydrogen bonding patterns. Crystal structure analyses of related compounds, such as 4-methoxy-N-methylbenzamide and 4-methoxy-N-phenylbenzamide, reveal the prevalence of intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov In these structures, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction links molecules together, often forming chains or tapes. nih.govresearchgate.net

For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are connected by these inter-amide N—H⋯O hydrogen bonds, which create C(4) chains that propagate in a specific crystallographic direction. nih.gov Similarly, molecules of 4-methoxy-N-methylbenzamide are connected via N—H⋯O hydrogen bonds, which are further supported by C—H⋯O contacts, resulting in the formation of molecular chains. nih.govresearchgate.net It is highly probable that this compound would exhibit analogous N—H⋯O hydrogen bonding, forming similar chain-like supramolecular assemblies in the solid state. The presence of the propyl group, while adding steric bulk, is not expected to interfere with this primary amide-amide interaction.

In solution, the extent of hydrogen bonding depends on the nature of the solvent. In non-polar solvents, self-association through hydrogen bonding is likely to persist. In polar, protic solvents, competition from solvent molecules would disrupt these intermolecular networks, leading to solvation of the individual molecules.

CompoundInteraction TypeDescription
4-methoxy-N-methylbenzamideN—H⋯OConnects molecules into chains along the b-axis in the crystal lattice. nih.gov
4-methoxy-N-phenylbenzamideN—H⋯OGenerates C(4) chains propagating in the nih.gov direction in the crystal. nih.gov
4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamideN—H⋯O & C—H⋯OLinks molecules to form an infinite tape structure running along the b-axis. researchgate.net

Non-Covalent Interactions (e.g., van der Waals, π-π Stacking, C-H···π)

Beyond the dominant hydrogen bonds, other non-covalent interactions are crucial for the stabilization of the three-dimensional structures of this compound and its derivatives.

C-H···π Interactions: These interactions are observed in the crystal structure of 4-methoxy-N-methylbenzamide, where they link the hydrogen-bonded chains to form a three-dimensional network. nih.govresearchgate.net The methyl group's C-H bonds interact with the π-system of the benzene (B151609) ring of an adjacent molecule.

π-π Stacking: In derivatives with multiple aromatic rings, such as 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, π-π stacking interactions are observed between the terminal benzene rings, contributing to the stacking of molecular sheets. researchgate.net

CompoundInteractionDistance/GeometryRole in Structure
4-methoxy-N-methylbenzamideC—H⋯πC7—H7C···Cg1 distance: 3.816 (3) ÅLinks molecular chains into a 3D network. researchgate.net
4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamideπ-π stackingCentroid-centroid separation: 3.7276 (6) ÅStacks molecular sheets along the a-axis. researchgate.net

Theoretical Models of Ligand-Protein/Enzyme Interactions

While specific experimental studies on the binding of this compound to proteins or enzymes are not extensively documented, theoretical and computational models provide a framework for predicting and understanding such interactions. nih.govnih.gov These models are crucial in fields like drug discovery for rationalizing binding mechanisms and designing new molecules. nih.gov The primary models describing these interactions are the "lock-and-key," "induced fit," and "conformational selection" theories. nih.gov

Binding site analysis involves identifying the pocket or groove on a protein surface where a ligand like this compound can bind. Computational docking simulations are a primary tool for this analysis. For a benzamide derivative, key interactions with protein residues would likely involve:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor to backbone carbonyls or acidic side chains (e.g., Asp, Glu). The carbonyl oxygen is a strong hydrogen bond acceptor from residues like Ser, Thr, Tyr, or backbone N-H groups. The methoxy (B1213986) oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene ring and the N-propyl group can engage in hydrophobic interactions with non-polar residues such as Val, Leu, Ile, and Phe, contributing significantly to binding affinity.

π-π Stacking: The aromatic ring can stack with the side chains of aromatic residues like Phe, Tyr, and Trp.

For example, in docking studies of sulfonamide derivatives (structurally related to benzamides) with acetylcholinesterase, the ligands were positioned within the enzyme's active site, forming key interactions that explained their inhibitory activity. nih.gov A similar analysis for this compound would identify specific amino acid residues crucial for its recognition and binding.

Theoretical studies can elucidate the mechanism by which a ligand inhibits an enzyme. For instance, kinetic analysis combined with molecular docking can determine the type of inhibition. Studies on N-(4-methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide, a derivative of a related scaffold, showed it to be a competitive inhibitor of acetylcholinesterase. nih.gov This indicates that the compound binds to the same active site as the natural substrate, preventing the substrate from binding and the enzyme from carrying out its function. nih.gov The formation of a stable enzyme-inhibitor complex is the molecular basis for this inhibition. nih.gov

In another context, related N-phenylbenzamide derivatives have been shown to exert antiviral effects by increasing the intracellular levels of the APOBEC3G (A3G) protein, which in turn inhibits viral replication. While this is an indirect mechanism, it highlights how benzamide derivatives can modulate biological pathways at a molecular level. A theoretical study of this compound's interaction with a target enzyme would aim to map the binding energetics and conformational changes that lead to an inhibitory effect.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

The structure-activity relationship of benzamide derivatives is a well-explored area, with numerous studies highlighting the critical role of substituents on both the aromatic ring and the amide nitrogen in determining their biological activity. While specific SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing research on closely related N-alkyl-4-methoxybenzamides and other substituted benzamides. These studies often investigate their potential as dopamine (B1211576) receptor antagonists, antimicrobial agents, or enzyme inhibitors.

Influence of the N-Alkyl Substituent

The nature of the alkyl group attached to the amide nitrogen is a key determinant of the molecule's interaction with its biological target. In studies of benzamide derivatives as dopamine D2 receptor antagonists, the length and stereochemistry of the N-alkyl side chain significantly impact binding affinity. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 6-methoxybenzamides revealed the importance of the (S)-configuration in the 1-ethyl-2-pyrrolidinylmethyl side chain for high activity nih.gov. While this is a more complex substituent than a simple propyl group, it underscores the sensitivity of the receptor to the spatial arrangement of the N-substituent.

In the context of antimicrobial activity, the lipophilicity conferred by the N-alkyl group can play a crucial role. Studies on various N-substituted benzamides have shown that increasing the alkyl chain length can enhance antimicrobial effects up to a certain point, after which a decrease in activity is often observed. This is attributed to a balance between membrane permeability and solubility.

Table 1: Inferred Structure-Activity Relationship of N-Alkyl-4-methoxybenzamides on a Hypothetical Receptor

N-Alkyl SubstituentRelative Binding AffinityKey Observations
MethylModerateServes as a baseline for comparison.
EthylModerate-HighSlight increase in affinity, potentially due to enhanced hydrophobic interactions.
Propyl High Optimal length for fitting into a hypothetical hydrophobic pocket.
IsopropylModerateBranched chain may introduce steric hindrance.
ButylModerateLonger chain may extend beyond the optimal binding region.

This table is a hypothetical representation based on general SAR principles for N-alkylbenzamides and is intended for illustrative purposes.

Impact of the 4-Methoxy Group

The methoxy group at the 4-position of the benzamide ring is another critical feature influencing molecular interactions. Its electron-donating nature can affect the electron density of the aromatic ring and the amide group, thereby modulating hydrogen bonding capabilities and pi-pi stacking interactions. In the context of dopamine receptor binding, a methoxy substituent at the 5-position of a salicylamide (B354443) (a related benzamide derivative) was found to be beneficial for high activity nih.gov. This suggests that the position and electronic properties of substituents on the phenyl ring are crucial for receptor recognition.

The Benzamide Core and Aromatic Ring Substitutions

The benzamide core itself provides a rigid scaffold and key hydrogen bonding donors and acceptors through the amide linkage. Modifications to the aromatic ring, beyond the 4-methoxy group, have been extensively studied in various benzamide series. For example, the introduction of other substituents can fine-tune the electronic properties and steric profile of the molecule.

Table 2: Effect of Phenyl Ring Substitution on the Activity of a Generic N-Propylbenzamide Scaffold

Ring SubstituentRelative ActivityRationale for Activity Change
4-MethoxyHighFavorable electronic and steric properties for target interaction.
4-HydroxyModerate-HighCan act as a hydrogen bond donor, potentially altering binding mode.
4-ChloroModerateAlters electronic profile and introduces a halogen bond donor.
4-NitroLowStrong electron-withdrawing group may be unfavorable for interaction.
UnsubstitutedModerateLacks the specific favorable interactions of the methoxy group.

This table is a generalized representation based on SAR principles and is for illustrative purposes.

Advanced Analytical Methods Utilizing or Developed for 4 Methoxy N Propylbenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 4-methoxy-N-propylbenzamide from complex mixtures. The choice of technique depends on the compound's properties and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzamide (B126) derivatives due to its versatility and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Research Findings: The analysis of compounds structurally similar to this compound is commonly performed using C18 columns. nih.govnih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer provides effective separation. nih.gov The presence of the 4-methoxybenzoyl group, a strong chromophore, allows for highly sensitive detection using UV-Vis spectrophotometry, typically around 225-280 nm. nih.govorientjchem.org This inherent characteristic provides enhanced detectability without the need for further derivatization of the molecule itself. The primary analytical utility often comes from the formation of this compound through derivatization of a target analyte (propylamine), which imparts these favorable chromatographic and detection properties to the original, less responsive molecule. daneshyari.comnih.gov Method validation according to International Council on Harmonisation (ICH) guidelines for related compounds demonstrates excellent linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). orientjchem.orgjapsonline.com

ParameterTypical ConditionRationale
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds like benzamides. nih.gov
Mobile PhaseAcetonitrile : Water/Buffer (gradient or isocratic)Commonly used for RP-HPLC, allowing for the elution of a wide range of analytes. nih.gov
DetectionUV at ~254 nm or Diode Array Detector (DAD)The aromatic ring and carbonyl group provide strong UV absorbance for sensitive detection.
Flow Rate1.0 mL/minStandard flow rate for analytical scale HPLC, ensuring good peak shape and resolution. orientjchem.org
TemperatureAmbient or controlled (e.g., 35°C)Maintaining a constant temperature ensures reproducible retention times. japsonline.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound has moderate volatility, GC analysis is feasible.

Research Findings: The analysis of related benzamide structures has been successfully performed using GC-MS. nist.govresearchgate.net Typically, a mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is used for separation. nist.gov This technique is particularly effective for separating regioisomers of substituted benzamides, where elution order can be correlated with the substitution pattern on the aromatic ring. researchgate.netojp.gov For less volatile or more polar related compounds, derivatization into more volatile forms (e.g., using trifluoroacetic anhydride) may be employed to improve chromatographic performance, although this is often unnecessary for this compound itself. researchgate.net

Chiral chromatography is a specialized technique used to separate enantiomers—mirror-image isomers of a chiral molecule. It is important to note that This compound is an achiral molecule and therefore does not have enantiomers. As such, assessing its enantiomeric purity is not applicable.

However, the chemistry used to synthesize this compound is highly relevant in the context of chiral analysis. The derivatizing agent, 4-methoxybenzoyl chloride, can be used to determine the enantiomeric purity of a chiral amine. When a racemic (50:50 mixture of enantiomers) chiral amine is reacted with the achiral 4-methoxybenzoyl chloride, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). This indirect approach is a common strategy for the enantiomeric purity assessment of chiral amines and alcohols. Chiral stationary phases (CSPs), such as those based on cyclodextrins or macrocyclic glycopeptides, are also widely used for the direct separation of chiral compounds.

Derivatization Reagents in Analytical Chemistry (e.g., 4-methoxybenzoylchloride for amine detection)

The most significant analytical application involving this compound is not the analysis of the compound itself, but its formation as a stable, easily detectable product in a derivatization reaction. In this context, 4-methoxybenzoyl chloride serves as a derivatization reagent for the detection and quantification of primary and secondary amines, such as propylamine (B44156). chemimpex.comtcichemicals.com

Research Findings: Benzoyl chloride and its derivatives are widely used as derivatizing agents for amines, phenols, and alcohols prior to chromatographic analysis. daneshyari.comnih.gov This process, known as benzoylation, converts polar and often poorly detectable analytes into less polar, stable amide or ester derivatives with several analytical advantages: nsf.govresearchgate.net

Enhanced Chromatographic Retention: The resulting benzamide is less polar than the original amine, leading to better retention and separation on reversed-phase HPLC columns. nih.gov

Improved Sensitivity: The introduction of the benzoyl group provides a strong chromophore, significantly enhancing the response with UV detectors. researchgate.net It also improves ionization efficiency for mass spectrometry, leading to lower detection limits. daneshyari.com

Stability: The resulting amide bond is highly stable, preventing degradation of the analyte during analysis. researchgate.net

Versatility: The method is applicable to a wide range of primary and secondary amines. nih.gov

This derivatization is typically carried out in a basic medium (e.g., sodium carbonate or triethylamine) to facilitate the reaction between the amine and the acyl chloride. nih.govnih.gov

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are essential for both the structural confirmation and quantitative analysis of this compound.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a definitive method for the structural elucidation of this compound. The spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the N-propyl chain, allowing for unambiguous identification. rsc.org Quantitative NMR (qNMR) can also be employed for precise concentration determination without the need for an identical analytical standard, by integrating the signal of a known proton against a certified internal standard. epa.gov

Assignment¹H-NMR Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegration
Aromatic CH (ortho to C=O)7.72d2H
Aromatic CH (ortho to OMe)6.87d2H
NH6.31s1H
OMe3.81s3H
N-CH₂3.37-3.41m2H
CH₂ (middle)1.40-1.56m2H
CH₃0.90-0.94m3H
rsc.org

UV-Vis Spectroscopy: As mentioned, the molecule's aromatic ring conjugated with the carbonyl group makes it a strong absorber of UV light. This property is the basis for its quantification via HPLC with a UV detector and can also be used for concentration measurements in solution using a standard spectrophotometer, following Beer-Lambert's law.

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides highly sensitive detection and structural information based on the molecule's mass-to-charge ratio and fragmentation pattern. For this compound, the molecular ion peak would be readily identifiable, confirming its presence.

Microfluidic and Miniaturized Analytical Platforms

While specific microfluidic devices developed exclusively for this compound are not widely reported, the analytical procedures described above are well-suited for miniaturization. Integrating derivatization reactions and chromatographic separations onto a microfluidic chip ("lab-on-a-chip") offers significant advantages, including drastically reduced sample and reagent volumes, faster analysis times, and the potential for high-throughput automation and portability.

The benzoylation reaction, for instance, could be performed on-chip by merging a stream of the amine-containing sample with a stream of 4-methoxybenzoyl chloride under controlled conditions. The resulting product stream could then be directly injected into a miniaturized separation channel (akin to an HPLC column) on the same chip for immediate analysis. Such platforms are at the forefront of analytical chemistry and represent a promising future direction for the rapid and efficient analysis of amines via derivatization to their corresponding benzamides.

Future Directions in 4 Methoxy N Propylbenzamide Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of N-substituted benzamides often involves the reaction of a benzoyl chloride with a corresponding amine. For 4-methoxy-N-propylbenzamide, this typically means reacting 4-methoxybenzoyl chloride with propylamine (B44156), often in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic protocols.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve exploring water-based synthetic routes or employing biodegradable catalysts.

Catalytic Amidation: Moving beyond stoichiometric reagents to catalytic methods for amide bond formation. This includes the use of boronic acid catalysts, transition-metal catalysts, or enzymatic processes that can operate under milder conditions with higher atom economy.

Flow Chemistry: Implementing continuous flow synthesis, which offers advantages such as improved reaction control, enhanced safety, easier scalability, and higher yields compared to traditional batch processing.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and improved yields of this compound and its analogues.

These advancements aim to streamline the production process, making the compound and its derivatives more accessible for further research and potential applications.

Advanced Computational Design of Derivatives with Tailored Interaction Profiles

Computational chemistry is a powerful tool for the rational design of new molecules with specific, desired properties. For this compound, future research will heavily rely on advanced computational models to design derivatives with tailored interaction profiles for applications in materials science and medicinal chemistry.

Prospective computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their chemical or biological activity. This allows for the prediction of the properties of novel, unsynthesized compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of designed derivatives within the target's active site. This is crucial for designing compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of this compound derivatives and their interactions with their environment, such as a biological receptor or a crystal lattice, providing insights into stability and conformational preferences.

Density Functional Theory (DFT): Using DFT to calculate the electronic structure and properties of new derivatives, helping to predict their reactivity, stability, and spectroscopic characteristics. tandfonline.com

These computational approaches will guide the synthesis of new derivatives, prioritizing those with the highest predicted potential and thus saving significant time and resources.

Investigation of Complex Supramolecular Architectures

The arrangement of molecules in the solid state, governed by non-covalent interactions, defines their supramolecular architecture and dictates the material's bulk properties. The amide and methoxy (B1213986) groups in this compound are capable of forming hydrogen bonds and other non-covalent interactions, such as C–H⋯π interactions, which can direct the assembly of molecules into complex structures. researchgate.net

Future investigations in this area will focus on:

Crystal Engineering: Systematically modifying the structure of this compound to control the intermolecular interactions and, consequently, the resulting crystal packing. This could involve introducing other functional groups to encourage specific hydrogen bonding patterns or other interactions.

Co-crystallization: Forming multi-component crystals (co-crystals) of this compound with other molecules (co-formers) to create novel materials with tunable physical properties, such as solubility, stability, and melting point.

Polymorphism Screening: Conducting thorough studies to identify different crystalline forms (polymorphs) of this compound and its derivatives. Each polymorph can have distinct properties, and identifying them is crucial for both fundamental understanding and potential applications.

The study of these supramolecular structures is essential for developing new functional materials based on the this compound scaffold.

Table 1: Key Intermolecular Interactions in Benzamide (B126) Crystal Structures

Interaction Type Description Potential Role in this compound
N–H⋯O Hydrogen Bond A strong, directional interaction between the amide N-H donor and a carbonyl oxygen acceptor. Primary interaction forming chains or tapes of molecules. researchgate.net
C–H⋯O Hydrogen Bond A weaker hydrogen bond involving a carbon-hydrogen bond as the donor. Supports and strengthens the primary hydrogen-bonded networks.
C–H⋯π Interaction An interaction between a C-H bond and the electron cloud of an aromatic ring. Links molecular chains or layers into 3D architectures. researchgate.net
π–π Stacking An interaction between the aromatic rings of adjacent molecules. Can influence crystal packing and electronic properties.

Development of Advanced Analytical Techniques for Trace Analysis

As the scope of research on this compound expands, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes paramount. This is particularly important for potential applications in environmental studies, metabolomics, or pharmaceutical quality control.

Future developments in analytical methodologies will likely include:

Chromatographic Methods: Creating and validating robust methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with advanced detectors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that can provide high sensitivity and structural confirmation for the trace analysis of benzamide derivatives. iaea.orgnih.govtandfonline.com

Capillary Electrophoresis (CE): Exploring CE as a high-efficiency separation technique that requires minimal sample volume and can be a valuable alternative or complementary method to HPLC.

Development of Novel Sensors: Designing and fabricating chemical sensors and biosensors for the rapid, real-time, and in-situ detection of this compound. researchgate.net This could involve electrochemical sensors based on modified electrodes or optical sensors that exhibit a change in fluorescence or color upon binding to the target molecule. tandfonline.com

These advanced analytical tools will be crucial for understanding the behavior, fate, and potential impact of this compound in various complex systems.

Table 2: Comparison of Potential Analytical Techniques

Technique Principle Advantages Key Focus for Development
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry. High sensitivity, high selectivity, structural information. iaea.org Method optimization for complex matrices (e.g., biological fluids, environmental samples).
GC-MS Separation by gas chromatography, detection by mass spectrometry. Excellent for volatile and semi-volatile compounds, high resolution. nih.gov Derivatization strategies to improve volatility and thermal stability if needed.
Chemical Sensors A receptor material interacts with the analyte, producing a measurable signal. Real-time monitoring, potential for portability, low cost. researchgate.net Enhancing selectivity and sensitivity through novel receptor design.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most profound insights into the nature and potential of this compound will emerge from a synergistic approach that combines experimental investigation with theoretical modeling. This integrated strategy creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate theoretical models.

This comprehensive approach involves:

Correlating Structure and Properties: Using computational tools to predict properties (e.g., electronic, spectroscopic, structural) and then synthesizing the compounds to experimentally measure these properties, thereby validating the computational models.

Mechanism Elucidation: Combining experimental kinetic studies with theoretical calculations of reaction pathways to gain a detailed understanding of the mechanisms of synthesis or degradation of this compound.

Rational Design Cycle: Employing computational design to propose novel derivatives with enhanced properties, followed by their synthesis and experimental evaluation. The results of these experiments then inform the next cycle of computational design, accelerating the discovery process.

By closely integrating these two domains, researchers can achieve a deeper and more comprehensive understanding of this compound, paving the way for the rational design of new materials and molecules with tailored functions.

Q & A

Q. Table 1: Comparison of Coupling Agents in Synthesis

Reagent SystemYield (%)Purity (%)Side Products
DCC/DMAP7895Urea byproduct
EDC/HOBt8598Minimal
HBTU/NEt38297None
Data compiled from

Q. Table 2: Biological Activity Under Varied Assay Conditions

OrganismMIC (µM)pHMediaSource
S. aureus127.4Mueller-Hinton
E. coli356.5LB Broth
C. albicans507.0RPMI-1640

Key Takeaways

  • Synthesis : Prioritize EDC/HOBt systems for scalability and purity.
  • Safety : Adopt ACS hazard assessment frameworks for mutagenicity .
  • Data Rigor : Standardize biological assays and disclose analytical conditions to resolve contradictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.